Bicyclo[2.1.0]pentane-2-carboxylic acid
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Overview
Description
Bicyclo[2.1.0]pentane-2-carboxylic acid is a unique organic compound characterized by its bicyclic structure, which consists of a cyclopropane ring fused to a cyclobutane ring. This compound has the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol . It is known for its strained ring system, which imparts interesting chemical properties and reactivity.
Mechanism of Action
Mode of Action
It is known that the compound has a unique structure that could potentially interact with various biological targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[21As a carboxylic acid, it may be expected to undergo standard metabolic processes, including conjugation and excretion . The unique bicyclic structure of the compound could potentially influence its bioavailability and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.1.0]pentane-2-carboxylic acid typically involves the intramolecular cyclization of cyclopentane derivatives. One common method is the lithium bis(trimethylsilyl)amide-mediated intramolecular cyclization of trisubstituted cyclopentane carboxylates . This reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adaptations for larger scale production. This may involve optimizing reaction conditions, using more efficient catalysts, and implementing continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.1.0]pentane-2-carboxylic acid undergoes various chemical reactions, including:
Isomerization: It can isomerize to cyclopentene and 1,4-pentadiene under thermal conditions.
Cycloaddition: It participates in cycloaddition reactions with compounds like fumaronitrile.
Hydrogenation: In the presence of a platinum catalyst, it can be hydrogenated to form cyclopentane.
Common Reagents and Conditions
Isomerization: Typically requires high temperatures (around 330°C) to facilitate the rearrangement.
Cycloaddition: Often involves the use of dienophiles like fumaronitrile under controlled conditions.
Hydrogenation: Utilizes platinum catalysts at room temperature.
Major Products
Cyclopentene: Formed through thermal isomerization.
1,4-Pentadiene: Another product of thermal isomerization.
Cyclopentane: Produced via hydrogenation.
Scientific Research Applications
Bicyclo[2.1.0]pentane-2-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Another strained bicyclic compound with a different ring fusion pattern.
Bicyclo[2.2.2]octane: A larger bicyclic compound with a more stable ring system.
Cubane: A highly strained polycyclic compound with a cubic structure.
Uniqueness
Bicyclo[2.1.0]pentane-2-carboxylic acid is unique due to its specific ring fusion, which imparts distinct reactivity and chemical properties. Its ability to undergo various isomerizations and cycloadditions sets it apart from other bicyclic compounds, making it a valuable tool in synthetic chemistry and drug design .
Properties
IUPAC Name |
bicyclo[2.1.0]pentane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-6(8)5-2-3-1-4(3)5/h3-5H,1-2H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKLLVMFXUPMLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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